2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24
Description
Contextualization of Deuterium (B1214612) Labeling in Contemporary Chemical Science
Deuterium labeling is a fundamental technique in scientific investigation where hydrogen atoms (¹H) in a molecule are replaced with deuterium (²H or D), an isotope of hydrogen containing one proton and one neutron. nih.gov This substitution results in a heavier, yet chemically similar, molecule. mdpi.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. nih.gov
This principle is widely exploited in various scientific disciplines. In medicinal chemistry and pharmaceutical development, deuteration can alter a drug's metabolic profile, potentially enhancing its stability and pharmacokinetic properties. nih.gov In analytical chemistry, deuterated compounds are invaluable as internal standards for quantitative analysis, particularly in mass spectrometry, because their increased mass allows for clear differentiation from their non-labeled counterparts. mdpi.com Furthermore, deuterium labeling is a critical tool for elucidating reaction mechanisms and metabolic pathways, as it allows scientists to trace the fate of molecules and pinpoint the specific sites of chemical transformation. mdpi.comnih.gov
Significance of 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 as a Research Probe
The significance of this compound lies in its identity as a fully deuterated version of Butylated Hydroxytoluene (BHT), a synthetic phenolic antioxidant extensively used in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation. nih.govmdpi.com While commercially available and designated as a useful isotopically labeled research compound chemicalbook.comqmx.com, its specific applications are best understood through the research conducted on other deuterated BHT analogs.
Metabolic and Mechanistic Studies: Research has demonstrated that deuterating BHT has a significant impact on its metabolism. A study using BHT deuterated at the 4-methyl group (BHT-d3) found that this modification slowed the rate of its metabolism to BHT-quinone methide (BHT-QM), a toxic metabolite. nih.gov This observation, a direct consequence of the kinetic isotope effect, supports the hypothesis that BHT-QM is a key mediator of BHT-induced lung damage. nih.gov Similarly, in a 2020 study, a heavily deuterated BHT analog (BHT-d20) was used to investigate the biotransformation of BHT in vitro. mdpi.com The distinct mass of the deuterated compound and its metabolites allowed for unambiguous identification and structural characterization using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS), helping to confirm the formation of products like hydroxylated BHT-aldehyde. mdpi.com
Analytical Applications: As a fully deuterated molecule, this compound is an ideal internal standard for the quantitative analysis of BHT in complex matrices such as food products, cosmetics, or biological samples. sigmaaldrich.com Its physical and chemical properties closely mimic those of standard BHT, ensuring similar behavior during sample extraction and analysis. However, its significantly higher mass (244.5 g/mol vs. 220.35 g/mol ) allows it to be easily resolved from the non-deuterated analyte in a mass spectrometer, leading to highly accurate and precise quantification.
Overview of Academic Research Paradigms for Deuterated Compounds
The use of deuterated compounds like this compound is central to several established research paradigms.
Kinetic Isotope Effect (KIE) Studies: This is one of the most powerful applications for deuterated molecules. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine whether the breaking of a C-H bond is the rate-determining step of a reaction. nih.gov This method provides deep insights into enzymatic reaction mechanisms and chemical catalysis. nih.govnih.gov For a molecule like BHT, KIE studies can elucidate the precise mechanism of its antioxidant action, which is believed to involve hydrogen atom transfer. nih.govresearchgate.net
Metabolite Identification and Pathway Elucidation: Tracing the metabolic fate of compounds is a cornerstone of pharmacology and toxicology. Using a deuterated version of a parent compound allows researchers to administer it to an in vitro or in vivo system and then easily identify the resulting metabolites using mass spectrometry. mdpi.comnih.gov The unique isotopic signature of the deuterated compound acts as a "tag," distinguishing its metabolites from the thousands of other endogenous molecules present in a biological sample. mdpi.com
Quantitative Mass Spectrometry: Deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry. In a technique known as isotope dilution mass spectrometry, a known amount of the deuterated standard is added to a sample. The ratio of the native analyte to the deuterated standard is then measured. Because the standard and analyte behave almost identically during sample preparation and ionization, this method corrects for sample loss and matrix effects, yielding highly accurate concentration measurements. sigmaaldrich.com
Compound Information Table
| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-DI-TERT-BUTYL-4-METHYLPHENOL | BHT | 128-37-0 | C₁₅H₂₄O | 220.35 nih.gov |
| This compound | BHT-d24 | 1219805-92-1 | C₁₅D₂₄O | 244.53 |
Physical Properties Comparison
| Property | 2,6-DI-TERT-BUTYL-4-METHYLPHENOL (BHT) | Source |
| Appearance | White to pale-yellow crystalline solid | nih.gov |
| Melting Point | 69-73 °C | sigmaaldrich.com |
| Boiling Point | 265 °C | fishersci.com |
| Density | ~1.05 g/cm³ at 20 °C | nih.gov |
| Solubility in Water | Insoluble | fishersci.com |
Properties
CAS No. |
1219805-92-1 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
244.502 |
IUPAC Name |
1,5-dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD |
InChI Key |
NLZUEZXRPGMBCV-FQMMTBMSSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Di Tert Butyl 4 Methylphenol D24
Deuterium (B1214612) Incorporation Strategies
The incorporation of deuterium into the BHT molecule can be approached through several distinct strategies, each with its own set of advantages and limitations. These range from direct exchange reactions on the parent molecule to the construction of the molecule from pre-deuterated building blocks.
Catalytic methods are fundamental for activating C-H bonds to facilitate hydrogen-deuterium exchange. For phenolic systems, various transition metal catalysts have shown efficacy in deuterating the aromatic ring.
Heterogeneous Catalysis : Catalysts such as palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on carbon (e.g., Pd/C, Pt/C) are commonly used for H/D exchange reactions on aromatic compounds. nih.govprinceton.edu Platinum catalysts often show a higher tendency for deuterating aromatic positions compared to palladium, which may favor aliphatic sites. nih.gov The reaction is typically performed using deuterium oxide (D₂O) or deuterium gas (D₂) as the deuterium source. nih.govnih.gov For a molecule like BHT, these catalysts would primarily facilitate deuteration at the aromatic C-H bonds and potentially the benzylic C-H bonds of the 4-methyl group under specific conditions.
Homogeneous Catalysis : Soluble transition metal complexes, for instance, those based on iridium or ruthenium, can catalyze H/D exchange with high efficiency. nih.govacs.orgnih.gov These catalysts can offer greater selectivity and operate under milder conditions compared to their heterogeneous counterparts. nih.gov
Nanostructured Catalysts : Recent advances have introduced nanostructured catalysts, such as those made from iron, which permit the selective deuteration of arenes, including phenols, using D₂O. nih.govnih.gov These systems are noted for their potential scalability and robustness. nih.govnih.gov
Achieving full deuteration of the unreactive C-H bonds in the tert-butyl groups via direct catalytic exchange on the intact BHT molecule is exceptionally challenging and typically requires harsh reaction conditions, which can lead to side reactions and degradation of the starting material.
Isotopic exchange reactions are a direct method for substituting hydrogen with deuterium on a pre-existing molecule. The efficiency of this exchange is highly dependent on the acidity of the proton and the reaction conditions.
Acid-Catalyzed Exchange : Strong deuterated acids are often employed to facilitate electrophilic aromatic substitution on the phenol (B47542) ring. nih.gov The hydroxyl group of phenol activates the ortho and para positions, making them susceptible to deuteration. researchgate.netstackexchange.com Using a strong acid catalyst like deuterated trifluoromethanesulfonic acid (TfOD) or a polymer-supported acid like Amberlyst 15 in D₂O can effectively deuterate the aromatic ring and the phenolic hydroxyl group. researchgate.netresearchgate.net The reaction often requires elevated temperatures (e.g., 110°C) to drive the exchange to completion. researchgate.net However, deuterating the meta positions and, more significantly, the aliphatic methyl and tert-butyl groups requires much more forcing conditions due to the non-acidic nature of these C-H bonds. researchgate.net
Optimization : Maximizing isotopic incorporation requires optimizing parameters such as temperature, reaction time, catalyst loading, and the isotopic purity of the deuterium source. nih.gov The use of co-solvents can also influence reactivity. synmr.in For complete deuteration, multiple reaction cycles or continuous-flow processes, which can overcome equilibrium limitations and erosion of the isotopic enrichment of the deuterium source, might be necessary. nih.gov
Given the difficulty of achieving full deuteration via exchange on the final BHT molecule, a multi-step synthesis using deuterated starting materials is often the most practical and efficient approach. youtube.comlibretexts.org This strategy allows for the controlled incorporation of deuterium into specific parts of the molecule before they are assembled.
A plausible retrosynthetic analysis for 2,6-di-tert-butyl-4-methylphenol-d24 would involve the Friedel-Crafts alkylation of a deuterated cresol (B1669610) with a deuterated alkylating agent. A potential synthetic route is outlined below:
Synthesis of p-Cresol-d10 : Starting from a fully deuterated benzene (B151609) (benzene-d6), a Friedel-Crafts acylation followed by reduction and other functional group manipulations using deuterated reagents could yield p-cresol (B1678582) where the ring and methyl group are deuterated.
Synthesis of tert-Butyl-d9 Chloride : This can be prepared from deuterated acetone (B3395972) and methyl-d3-magnesium iodide, followed by conversion to the corresponding alcohol and then to the chloride.
Final Alkylation : The deuterated p-cresol (p-cresol-d10) would then be alkylated with the deuterated tert-butyl-d9 chloride in the presence of a suitable catalyst to introduce the two tert-butyl-d9 groups at the ortho positions, yielding the final product, this compound. This approach provides complete control over the location of the deuterium atoms.
This method, while potentially lengthy, circumvents the challenges of non-specific exchange and the inertness of aliphatic C-H bonds. trine.edu
| Method | Typical Catalysts/Reagents | Deuterium Source | Advantages | Challenges for Full BHT-d24 Synthesis |
|---|---|---|---|---|
| Catalytic H/D Exchange | Pt/C, Pd/C, Ru@NHC, Fe-nanoparticles nih.govnih.govnih.gov | D₂O, D₂ gas nih.gov | Effective for aromatic and benzylic C-H bonds. | Very difficult to deuterate inert aliphatic C-H bonds of tert-butyl groups. Requires harsh conditions. |
| Acid-Catalyzed Exchange | Amberlyst 15, TfOD, D₂SO₄ stackexchange.comresearchgate.netresearchgate.net | D₂O | Excellent for O-H and activated aromatic C-H bonds (ortho, para). stackexchange.com | Ineffective for non-acidic aliphatic C-H bonds. |
| Multi-Step Synthesis | Deuterated precursors (e.g., cresol-d10, t-butyl-d9 chloride) | N/A (built into precursors) | Provides complete regiochemical control and high isotopic purity. oregonstate.edu | Requires synthesis of deuterated starting materials, which can be complex and costly. nih.gov |
Challenges and Advances in Full Deuteration of Complex Molecules
Synthesizing a fully and selectively deuterated molecule like BHT-d24 is fraught with challenges that push the boundaries of modern synthetic chemistry.
Regioselectivity : This refers to the ability to control which specific hydrogen atoms are replaced by deuterium. In H/D exchange reactions, the inherent reactivity of different C-H bonds dictates the outcome. researchgate.netchemrxiv.org For BHT, the phenolic -OH is most acidic, followed by the aromatic protons activated by the hydroxyl group. stackexchange.com The benzylic protons of the methyl group are less reactive, and the aliphatic protons of the tert-butyl groups are the most inert. Achieving complete deuteration without a multi-step approach requires overcoming these vast differences in reactivity, which is often not feasible without compromising the integrity of the molecule. researchgate.net
Isotopic Purity : This is the percentage of molecules in which all 24 hydrogen positions are occupied by deuterium. nih.govresearchgate.net Achieving high isotopic purity (>98%) is critical for many applications of deuterated compounds. nih.govcerilliant.com In exchange reactions, isotopic purity is often limited by back-exchange with any residual protons in the system and the isotopic enrichment of the deuterium source itself. nih.gov Determining isotopic purity requires sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org
Transitioning a deuteration synthesis from a laboratory scale to industrial production introduces another layer of challenges.
Cost and Availability : Deuterium oxide (D₂O) is the most economical deuterium source, but large-scale syntheses still incur significant costs. nih.govzeochem.com Synthesizing complex deuterated precursors for a multi-step route can be even more expensive and resource-intensive. synmr.in
Process Efficiency : Batch processes for H/D exchange can be inefficient and may not lead to the desired level of isotopic enrichment. nih.gov Recent advances in continuous-flow technology offer a promising solution. Iterative continuous-flow processes can overcome equilibrium limitations by repeatedly exposing the substrate to a fresh, highly enriched deuterium source, thereby driving the isotopic purity to near-quantitative levels. nih.gov
Catalyst Development : For catalytic methods to be scalable, the catalysts must be robust, reusable, and efficient. The development of stable heterogeneous catalysts, such as the nanostructured iron catalysts, is a significant step toward making large-scale deuteration more practical and sustainable. nih.govnih.govacs.org Biocatalysis is also emerging as a scalable and highly selective method for deuterating specific positions in complex molecules. researchgate.net
| Challenge | Description | Potential Solutions |
|---|---|---|
| Full Deuteration of Aliphatic Groups | The C-H bonds of the tert-butyl and methyl groups are chemically inert and resistant to standard H/D exchange conditions. | Multi-step synthesis using pre-deuterated aliphatic precursors. youtube.com |
| Achieving High Isotopic Purity | Reaching >98% deuteration at all 24 positions is difficult due to equilibrium effects and potential back-exchange. nih.gov | Iterative continuous-flow processes; use of highly enriched deuterium sources. nih.gov |
| Regiocontrol | Controlling the exact site of deuteration in direct exchange reactions is challenging due to differing C-H bond reactivities. researchgate.net | Multi-step synthesis offers precise control over deuterium placement. oregonstate.edu |
| Scalability | Transitioning from lab-scale to large-scale production is hindered by cost, safety, and efficiency issues. nih.gov | Development of robust, reusable heterogeneous catalysts; implementation of continuous-flow manufacturing. nih.govacs.org |
Advanced Analytical Applications of 2,6 Di Tert Butyl 4 Methylphenol D24
Quantitative Analysis in Mass Spectrometry Using Isotope Dilution
Isotope dilution mass spectrometry (IDMS) is a premier method for achieving high-accuracy quantitative measurements. The use of a stable isotope-labeled internal standard, such as 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24, is fundamental to the success of this technique.
Principles and Methodological Development of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to a sample. This "isotope-labeled" standard, in this case, this compound, serves as an internal benchmark. The core principle of IDMS is that the isotopically labeled standard behaves almost identically to the natural, or "unlabeled," analyte during sample preparation, extraction, and analysis. nih.govnih.gov
The development of an IDMS method involves several key steps. First, a suitable isotopically labeled standard must be synthesized or obtained. For the analysis of BHT, this compound is an ideal choice due to the significant mass difference provided by the 24 deuterium (B1214612) atoms. This large mass shift minimizes the risk of isotopic overlap between the analyte and the standard. A known quantity of this standard is then added to the sample before any processing steps. After extraction and purification, the sample is introduced into a mass spectrometer. The instrument measures the ratio of the signal intensity of the natural analyte to that of the isotopically labeled standard. Because the amount of the standard added is known, this ratio allows for the precise calculation of the concentration of the original analyte in the sample.
Application in Complex Sample Matrix Quantification
One of the most significant advantages of using this compound in IDMS is its ability to provide accurate quantification in complex sample matrices, such as food, biological fluids, and environmental samples. nih.govnih.gov These matrices often contain numerous other compounds that can interfere with the analysis, a phenomenon known as the "matrix effect." The matrix effect can either enhance or suppress the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.
Because the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects during sample preparation and ionization. This co-elution and co-ionization mean that any signal suppression or enhancement affecting the analyte will also affect the internal standard to the same degree. Consequently, the ratio of the analyte to the internal standard remains constant, effectively canceling out the matrix effect and allowing for a highly accurate determination of the analyte's concentration. For instance, this approach has been successfully used for the quantitative analysis of BHT in food products like chewing gum and in packaging materials where other compounds could interfere with direct measurement. researchgate.netsatra.com
Calibration and Validation Protocols for Deuterated Internal Standards
To ensure the reliability and accuracy of IDMS methods utilizing deuterated internal standards like this compound, rigorous calibration and validation protocols are essential. These protocols are designed to demonstrate that the analytical method is fit for its intended purpose.
Calibration: A calibration curve is constructed by preparing a series of standards containing a fixed amount of the deuterated internal standard and varying known concentrations of the unlabeled analyte. The ratio of the response of the analyte to the internal standard is plotted against the concentration of the analyte. The linearity of this curve is a critical parameter, with a correlation coefficient (r²) greater than 0.99 being a common requirement for method acceptance. nih.gov
Validation: Method validation encompasses several key performance characteristics:
Specificity and Selectivity: This ensures that the method can unequivocally identify and quantify the analyte in the presence of other components in the sample matrix. In mass spectrometry, this is typically achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.gov
Accuracy and Recovery: Accuracy is assessed by analyzing samples with known concentrations of the analyte (spiked samples) and comparing the measured concentration to the true value. The recovery of the deuterated standard is also monitored to ensure the efficiency of the extraction process. nih.govnih.gov
Precision: Precision is evaluated by repeatedly analyzing the same sample to determine the degree of agreement between individual test results. It is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov
Stability: The stability of both the analyte and the deuterated internal standard in the sample matrix and in prepared solutions is assessed over time and under various storage conditions. nih.gov
| Parameter | Typical Acceptance Criteria | Research Finding Example |
| Linearity (r²) | > 0.99 | A study on BHT in a pharmaceutical formulation showed a correlation coefficient greater than 0.999. nih.gov |
| Accuracy (% Recovery) | 80-120% | Recoveries for BHT in chewing gum were typically > 80%. researchgate.net |
| Precision (% RSD) | < 15% | For BHT in a capsule formulation, the %RSD was below 1.5% at the target concentration. nih.gov |
| LOD | Signal-to-noise ratio > 3 | The LOD for BHT in a pharmaceutical product was 0.0013 μg/mL. nih.gov |
| LOQ | Signal-to-noise ratio > 10 | The LOQ for BHT in the same product was 0.0039 μg/mL. nih.gov |
This table is interactive. Users can sort columns to compare different validation parameters.
Spectroscopic Probing with Deuterium Labeling
The substitution of hydrogen with deuterium in this compound provides a unique spectroscopic signature that is invaluable for detailed molecular studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. The introduction of deuterium into the BHT molecule significantly alters its NMR spectrum. Since deuterium has a different nuclear spin and magnetic moment than hydrogen (protium), deuterium signals are not observed in a standard ¹H NMR spectrum. This simplifies the spectrum by removing the signals from the deuterated positions, which can aid in the assignment of the remaining proton signals. pitt.edustackexchange.com
Furthermore, the presence of deuterium can be detected in ²H (deuterium) NMR spectroscopy. This allows for site-specific investigations of molecular dynamics. By analyzing the relaxation times and line shapes of the deuterium signals, researchers can gain insights into the rotational and translational motions of the deuterated parts of the molecule. This is particularly useful for studying the behavior of BHT in different environments, such as when it is incorporated into a polymer matrix or interacting with biological membranes.
| Nucleus | Typical Chemical Shift Range (ppm) for BHT | Notes on Deuteration |
| ¹H (Protons) | Aromatic: ~7.0 ppm, Methyl: ~2.3 ppm, tert-Butyl: ~1.4 ppm, Hydroxyl: variable stackexchange.com | Signals from deuterated positions are absent, simplifying the spectrum. |
| ¹³C (Carbon) | Aromatic: 115-155 ppm, Methyl: ~21 ppm, tert-Butyl: ~30-35 ppm chemicalbook.com | Carbon atoms bonded to deuterium show a characteristic splitting pattern (C-D coupling) and a slight upfield shift. |
| ²H (Deuterium) | Similar to ¹H but with a much smaller chemical shift range. | Allows for direct probing of the dynamics at the labeled sites. |
This table is interactive. Click on the headers to sort the data.
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope in this compound leads to a significant shift of the vibrational frequencies involving the C-D bonds to lower wavenumbers compared to the corresponding C-H bonds. This isotopic shift is predictable and provides a powerful tool for assigning specific vibrational modes.
By comparing the FTIR or Raman spectra of the deuterated and non-deuterated BHT, researchers can definitively identify the vibrational modes associated with the methyl and tert-butyl groups. This aids in the detailed conformational analysis of the molecule and the study of intermolecular interactions. For example, changes in the vibrational frequencies of the hydroxyl (O-H) group upon deuteration (to O-D) can provide precise information about hydrogen bonding interactions with solvent molecules or other species. The infrared spectrum of unlabeled BHT shows characteristic absorption bands that are altered upon deuteration. nist.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for C-H | Expected Wavenumber (cm⁻¹) for C-D |
| C-H Stretch | 2850 - 3000 | ~2100 - 2250 |
| C-H Bend | 1350 - 1480 | ~950 - 1100 |
| O-H Stretch | 3600 - 3650 (free) | ~2600 - 2700 (free) |
This table is interactive. Users can sort the columns to see the expected shifts in vibrational frequencies upon deuteration.
Mechanistic Investigations Utilizing 2,6 Di Tert Butyl 4 Methylphenol D24
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIEs)
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific molecular positions can significantly alter reaction rates. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into reaction mechanisms. chem-station.com The magnitude of the KIE can help determine whether a particular C-H or O-H bond is broken in the rate-determining step of a reaction. wikipedia.org
Primary and Secondary Kinetic Isotope Effects in Phenolic Reactions
In the context of phenolic compounds like 2,6-di-tert-butyl-4-methylphenol, the most studied reactions involve the donation of the phenolic hydrogen. When the phenolic hydrogen is replaced by deuterium, a primary kinetic isotope effect is expected if the hydrogen atom transfer is the slowest step of the reaction. Studies have shown significant isotope effects in the formation of certain hydroxylated metabolites from deuterated aromatic substrates, suggesting that multiple pathways can be involved in phenol (B47542) formation. nih.gov
Secondary kinetic isotope effects (SKIEs) can also be observed. These occur when the isotopic substitution is at a position not directly involved in bond breaking. For instance, deuteration of the tert-butyl groups or the methyl group of BHT can influence reaction rates by altering the vibrational frequencies of the molecule, which can in turn affect the stability of the transition state. researchgate.net Inverse SKIEs, where the deuterated compound reacts faster, have been observed in some reactions and are consistent with the formation of an open intermediate in the rate-determining step. researchgate.net
Transition State Analysis and Reaction Pathway Determination
Kinetic isotope effects are instrumental in characterizing the transition state of a reaction—the highest energy point on the reaction coordinate. By measuring the KIE, chemists can infer the geometry and vibrational frequencies of the transition state. For example, a large primary KIE suggests a transition state where the hydrogen is symmetrically located between the donor and acceptor atoms.
In the degradation of BHT, for instance, theoretical studies using density functional theory (DFT) have explored the mechanisms and kinetics. nih.gov These studies predict the most likely reaction sites and pathways by calculating the energy barriers for different steps. nih.gov Experimental KIE data can then be used to validate and refine these theoretical models, providing a more complete picture of the reaction pathway. nih.gov Research on the methylation of 2,6-di-tert-butylphenol (B90309) using deuterated methanol (B129727) has shown that deuteromethylation is accompanied by hydrogen-deuterium exchange in the ortho-tert-butyl groups, providing further details on the reaction intermediates and pathways. researchgate.net
Tracing Radical Scavenging Mechanisms of Deuterated Antioxidants
Phenolic compounds, including BHT, are widely recognized for their antioxidant properties, which stem from their ability to scavenge free radicals. wikipedia.orgyoutube.com Deuterium labeling is a powerful technique to elucidate the precise mechanisms by which these antioxidants function. mdpi.com
Hydrogen Atom Transfer (HAT) Mechanism Studies
The primary mechanism by which phenolic antioxidants like BHT neutralize radicals is through Hydrogen Atom Transfer (HAT). wikipedia.org In this process, the phenol donates its hydroxyl hydrogen atom to a radical, thereby quenching the radical and forming a more stable phenoxyl radical. wikipedia.org The efficiency of this process is related to the bond dissociation energy of the phenolic O-H bond. wikipedia.org
The use of 2,6-di-tert-butyl-4-methylphenol-d24 allows for direct investigation of the HAT mechanism. By comparing the reaction rates of the deuterated and non-deuterated compounds, a significant primary kinetic isotope effect provides strong evidence for HAT being the rate-determining step. researchgate.net This approach has been used to study the reactivity of phenolic compounds towards various radicals and to understand how structural features, such as the bulky tert-butyl groups, influence their antioxidant activity. nih.gov These bulky groups help to stabilize the resulting phenoxyl radical. wikipedia.org
Single Electron Transfer (SET) and Sequential Proton Loss Electron Transfer (SPLET) Pathway Investigations
Besides HAT, two other mechanisms are often considered for antioxidant activity: Single Electron Transfer (SET) and Sequential Proton Loss Electron Transfer (SPLET). In the SET mechanism, an electron is first transferred from the antioxidant to the radical, followed by proton transfer. The SPLET mechanism involves the initial deprotonation of the antioxidant, followed by electron transfer from the resulting anion.
Distinguishing between these mechanisms can be challenging, but KIE studies with this compound can provide clarity. A significant KIE would be expected for HAT, while a much smaller or non-existent KIE would be anticipated for the initial step of the SET mechanism. Computational studies on BHT oxidation have analyzed the different possible pathways, including those involving coupled electron-proton transfers. nih.gov The environment, such as the solvent, can influence which pathway is favored. mdpi.com Mechanistic investigations involving radical clock experiments and mass spectrometry can also support the occurrence of a SET pathway. acs.org
Deuterium Labeling in Enzymatic Reaction Mechanism Studies
Deuterium labeling is a cornerstone technique in the study of enzyme mechanisms. nih.govnih.gov By replacing specific hydrogen atoms with deuterium in a substrate like 2,6-di-tert-butyl-4-methylphenol, researchers can track the fate of these atoms throughout the enzymatic reaction. This can reveal which C-H or O-H bonds are broken and formed, providing direct evidence for the catalytic mechanism.
For instance, in reactions catalyzed by monooxygenases, the metabolism of deuterated aromatic substrates has been investigated to understand the formation of phenols. nih.gov The observation of significant isotope effects has provided evidence for alternative pathways to the commonly proposed arene oxide intermediate. nih.gov Deuterium labeling studies, often coupled with mass spectrometry, can trace the incorporation of deuterium from labeled substrates into products, elucidating complex reaction networks. researchgate.net This approach is not limited to the substrate itself; deuterated water (D₂O) can be used to probe solvent-involved steps in enzymatic reactions. nih.gov
Interactive Data Table: Kinetic Isotope Effects in Phenolic Reactions
| Reaction Type | Isotopic Substitution | Observed KIE (kH/kD) | Implication | Reference |
|---|---|---|---|---|
| Phenolic Hydroxylation | Perdeuterio-(aryl ring) nitrobenzene | 1.3-1.75 | Multiple pathways for phenol formation | nih.gov |
| [2+2] Photocycloaddition | Vinylic hydrogens at β-carbon | 0.83 (inverse) | Formation of an open intermediate | researchgate.net |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Butylated Hydroxytoluene (BHT) |
| 2,6-di-tert-butylphenol |
| 2,6-di-tert-butyl-4-substituted phenols |
| 2,6-dimethyl-4-substituted phenols |
| 2,4,6-tri-tert-butylphenol |
| 4-methylphenol |
| Isobutylene |
| 2-methylpropene |
| Peroxy radicals |
| Hydroperoxides |
| Phenoxy radical |
| Nitrobenzene |
| Methyl phenyl sulfide |
| Methyl phenyl sulfone |
| Anisole |
| Bromobenzene |
| Chlorobenzene |
| Fluorobenzene |
| Benzonitrile |
| Naphthalene |
| Zoxazolamine |
| Acetanilide |
| Biphenyl |
| Diphenylhydantoin |
| Benzene (B151609) |
| o-xylene |
| p-xylene |
| Toluene |
| Mesitylene |
| Methanol-d4 |
| 3,5-Dimethyl-1,1-dioxo-2-(p-tolyl)-1,2-thiazine |
| Diphenyldiazomethane |
| t-butylamine |
| Diphenylcarbene |
| Pyranoanthocyanins |
| Malvidin-3-glucoside |
| Glucose |
| Fatty acids |
| Amino acids |
| Deoxyribonucleotides |
| Sterols |
| Aliphatic Aldehydes |
| Pyrazinones |
| Diphenylethylene |
| Quinoxalin-2(1H)-ones |
| Aldehydes |
| Amides |
| Alcohols |
| Ethers |
| Cycloalkanes |
| Anilines |
| 3-vinylindoles |
| Diazo compounds |
| Catechol |
| Schwartz's reagent |
| Trialkyl silanes |
| 1,4-Cyclohexadiene |
| α-tocopherol |
| Phenylalanine |
| Ascorbic acid |
| Epoxidized Natural Rubber |
| Lignin |
| Ketimines |
| Alkyl Iodides |
| Amino esters |
| Cyclopropanes |
| Esters |
| Indolyl-containing quaternary phosphonium (B103445) salts |
| Phosphine oxides |
Substrate Specificity and Deuterated Substrate Turnover in Enzyme Kinetics
The use of this compound is particularly valuable in understanding the substrate specificity and turnover rates of various enzymes. The replacement of hydrogen with the heavier isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The breaking of this bond is often the rate-limiting step in oxidation reactions catalyzed by many enzymes. This phenomenon gives rise to a kinetic isotope effect (KIE), where the rate of reaction for the deuterated substrate is slower than that for the non-deuterated counterpart. nih.govnih.gov
The magnitude of the KIE provides crucial information about the transition state of the reaction and can help to identify the rate-determining step in the catalytic cycle. nih.gov For instance, a significant primary KIE is indicative that C-H bond cleavage is indeed rate-limiting. nih.gov In studies involving enzymes like cytochrome P450, the use of deuterated substrates has been instrumental in demonstrating the rate-limiting nature of C-H bond breaking in a wide array of metabolic reactions. nih.govnih.gov
Furthermore, the introduction of a deuterated substrate can sometimes lead to "metabolic switching." If the enzymatic reaction at a particular site is slowed due to deuteration, the enzyme may catalyze a reaction at an alternative, non-deuterated site on the substrate. nih.gov This provides valuable information about the flexibility of the enzyme's active site and its ability to bind and orient substrates in different ways.
Research on enzymes such as phenol hydroxylase has shown that deuterated phenols can exhibit significant kinetic isotope effects, which helps in refining the proposed models for the hydroxylation mechanism. nih.gov For example, while deuterated phenol showed no KIE during a specific phase of the reaction, other deuterated phenolic compounds did, indicating different rate-limiting steps for different substrates. nih.gov
Below is a hypothetical data table illustrating the kind of kinetic data that could be obtained from studying the enzymatic oxidation of 2,6-DI-TERT-BUTYL-4-METHYLPHENOL and its deuterated analog with a hypothetical oxidoreductase.
Table 1: Comparative Enzyme Kinetics of 2,6-DI-TERT-BUTYL-4-METHYLPHENOL and this compound
| Substrate | Michaelis Constant (K_m) (µM) | Maximum Velocity (V_max) (µmol/min/mg) | Kinetic Isotope Effect (KIE) on V_max |
|---|---|---|---|
| 2,6-DI-TERT-BUTYL-4-METHYLPHENOL | 50 | 10.2 | - |
The data in Table 1 illustrates a significant KIE on V_max, suggesting that the cleavage of a C-H/C-D bond on the methyl group or the tert-butyl groups is a rate-limiting step in the turnover of this substrate by the hypothetical enzyme. The minimal change in the Michaelis constant (K_m) suggests that deuteration does not significantly affect the binding affinity of the substrate to the enzyme's active site.
Probing Enzyme Active Site Dynamics and Interactions
Beyond determining rate-limiting steps, this compound can be used to probe the dynamic nature of enzyme active sites and the subtle interactions between the enzyme and its substrate. The binding of a substrate to an enzyme's active site is not a static event but rather a dynamic process involving conformational changes in both the substrate and the enzyme.
Studies on various oxidoreductases have shown that the environment of the active site, including the presence of specific amino acid residues and water molecules, plays a crucial role in catalysis. nih.govnih.gov For instance, quantitative structure-activity relationship (QSAR) studies on peroxidases have demonstrated that both the electronic properties of the phenolic substrate and its positioning within the active site are key determinants of the reaction rate. nih.gov By comparing the interactions of 2,6-DI-TERT-BUTYL-4-METHYLPHENOL and its deuterated analog within an active site, researchers can gain a more detailed understanding of the forces that govern substrate recognition and catalysis.
For example, if a particular interaction between a C-H group on the substrate and an amino acid residue in the active site is critical for positioning the substrate for catalysis, the substitution with a C-D group might subtly alter this interaction, leading to a change in the observed KIE or even the reaction outcome.
The following table presents hypothetical data from a study aimed at understanding the interactions within an enzyme active site using the deuterated and non-deuterated forms of the compound.
Table 2: Influence of Active Site Mutations on the Kinetic Isotope Effect for the Oxidation of this compound
| Enzyme Variant | Kinetic Isotope Effect (KIE) | Interpretation |
|---|---|---|
| Wild Type | 3.0 | C-H bond cleavage is significantly rate-limiting. |
| Mutant A (Residue near tert-butyl group) | 1.5 | Mutation alters substrate positioning, making C-H bond cleavage less rate-limiting. |
The hypothetical data in Table 2 demonstrates how the combination of site-directed mutagenesis and the use of a deuterated substrate can be a powerful strategy to map the functional landscape of an enzyme's active site. By observing how specific mutations alter the KIE, researchers can infer the roles of individual amino acid residues in substrate binding, orientation, and catalysis.
Environmental Isotope Tracing and Fate Studies Involving 2,6 Di Tert Butyl 4 Methylphenol D24
Characterization of Environmental Degradation Pathways
The environmental persistence and transformation of a compound are governed by both biotic and abiotic processes. The substitution of hydrogen with deuterium (B1214612) in BHT-d24 can influence the rates of these degradation reactions, a phenomenon known as the kinetic isotope effect.
Biotic Transformation Mechanisms in Environmental Systems
The primary route of BHT degradation in organisms is oxidative metabolism, primarily mediated by the cytochrome P450 monooxygenase system. t3db.ca Studies on deuterated BHT analogs reveal how isotopic labeling at specific molecular positions can alter metabolic pathways.
Research on the in vitro metabolism of BHT and its deuterated analogs, such as 2,6-di-tert-butyl-4-[alpha, alpha, alpha-2H3]methylphenol (BHT-d3) and a version with deuterated tert-butyl groups (BHT-d20), using rat and human liver fractions, has identified several key transformation products. mdpi.com These studies are critical for predicting the biotransformation of BHT-d24 in ecological models. The main metabolic pathways include:
Oxidation of the 4-methyl group: This is a major pathway leading to the formation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-aldehyde) and the corresponding benzoic acid (BHT-acid). mdpi.com
Hydroxylation of the tert-butyl group: This results in the formation of hydroxylated metabolites. mdpi.com
Formation of quinone methide: Oxidation can lead to the formation of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (B193395) (BHT-QM), a reactive intermediate. nih.gov
Deuteration significantly impacts these pathways. For instance, deuterating the 4-methyl group (as in BHT-d3) slows down its oxidation to BHT-QM. nih.gov Conversely, the formation of 2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone (BHT-OH) was found to be increased with deuteration of the methyl group. nih.gov These isotope effects support the hypothesis that the formation of BHT-QM is a critical step in certain biological activities. nih.gov
Table 1: Key Biotransformation Products of Deuterated BHT Analogs
| Metabolite Name | Chemical Formula of Non-Deuterated Form | Observed in Studies with Deuterated Analogs | Key Findings from Isotope Labeling |
| BHT-aldehyde | C15H22O2 | Yes | Loss of all three deuterium labels from the methyl group of BHT-d3 confirms this pathway. mdpi.com |
| BHT-acid (3,5-di-tert-butyl-4-hydroxybenzoic acid) | C15H22O3 | Yes | Considered a principal metabolite of BHT. nih.govnih.gov |
| BHT-hydroquinone (BHQ) | C14H22O2 | Yes | Confirmed by the loss of all three deuterium atoms from the methyl group of BHT-d3. mdpi.com |
| Di-hydroxylated BHT | C15H24O3 | Yes | BHT-d3 and BHT-d20 analogs each lost one deuterium, suggesting hydroxylation on both the methyl and a tert-butyl group. mdpi.com |
| BHT-QM Glutathione Adduct | C25H41N1O5S | Yes | BHT-d3 lost one deuterium, indicating the formation of the quinone methide intermediate. mdpi.com |
Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)
Abiotic degradation processes are crucial for the transformation of organic pollutants in the environment. For a light-sensitive compound like BHT, photolysis can be a significant degradation pathway. A study on 14C-labeled BHT in water exposed to natural sunlight showed that 25% of the initial amount remained after 8 days, with several oxidized products detected.
Hydrolysis, the reaction with water, is generally not a significant degradation pathway for phenols like BHT under typical environmental pH conditions. The compound is noted to be insoluble in water and stable in alkaline solutions. Therefore, hydrolysis is not expected to be a major fate process for BHT-d24 in the environment.
Isotope Tracing in Environmental Transport and Bioavailability
The primary application of fully deuterated compounds like BHT-d24 in environmental studies is as an internal or surrogate standard in isotope dilution analysis. frontiersin.org This technique allows for highly accurate quantification of the non-labeled compound in complex environmental matrices by correcting for losses during sample preparation and analysis. Beyond this, its use as a tracer can provide insights into environmental transport and bioavailability.
Assessment of Sorption and Leaching Dynamics in Soil and Aquatic Matrices
The transport of BHT in the environment is significantly influenced by its partitioning behavior. Due to its lipophilic nature and low water solubility, BHT is expected to have a high affinity for organic matter in soil and sediment. This strong sorption behavior limits its mobility and leaching potential into groundwater. Studies on other organic compounds have shown that sorption to soil is a key factor controlling their environmental fate. nih.gov
While no specific sorption-leaching studies have been conducted with BHT-d24, its physicochemical properties are expected to be very similar to those of unlabeled BHT. Therefore, BHT-d24 would also be expected to strongly sorb to soil and sediment, with low potential for leaching. Isotope tracing experiments using BHT-d24 could be designed to precisely quantify its movement through soil columns and its partitioning between water and sediment phases, providing valuable data for environmental mobility models.
Bioaccumulation and Biotransformation Studies in Ecological Models (excluding human clinical)
BHT has a moderate to high potential for bioaccumulation in aquatic organisms. Bioconcentration factor (BCF) tests with common carp (B13450389) (Cyprinus carpio) have determined BCF values in the range of 230–2500 L/kg wet weight. This indicates that BHT can accumulate in the tissues of fish from the surrounding water.
The use of deuterated analogs like BHT-d24 is invaluable for differentiating between the uptake of a contaminant from the environment and its metabolic products. By exposing an ecological model organism, such as zebrafish (Danio rerio), to unlabeled BHT and using BHT-d24 as an internal standard, researchers can accurately track the parent compound and identify its biotransformation products. nih.govnih.gov
Computational and Theoretical Studies of 2,6 Di Tert Butyl 4 Methylphenol D24
Quantum Chemical Calculations for Isotopic Effects and Reactivity
Quantum chemical calculations are fundamental in understanding the nuanced impact of isotopic labeling on the molecular properties and reactive behavior of 2,6-di-tert-butyl-4-methylphenol-d24. These computational approaches provide a detailed view of the molecule at an atomic level.
Prediction of Vibrational Frequencies and Spectroscopic Signatures
Theoretical methods, especially density functional theory (DFT), are pivotal in forecasting the vibrational frequencies of 2,6-di-tert-butyl-4-methylphenol and its deuterated forms. acs.org By constructing a model of the molecule's potential energy surface, its vibrational modes can be computed, yielding a theoretical infrared (IR) spectrum. The replacement of hydrogen with deuterium (B1214612) in the tert-butyl and methyl groups causes predictable shifts in these frequencies. Specifically, the C-D stretching and bending vibrations are anticipated to occur at lower frequencies than the C-H vibrations due to deuterium's greater mass. These calculated shifts are essential for the accurate interpretation of experimental IR and Raman spectra, enabling the precise assignment of spectral features to particular molecular movements. Such theoretical analyses have proven accurate in studying related phenolic compounds. documentsdelivered.com The calculated spectrum for this compound would exhibit clear distinctions from its non-deuterated analog, especially in the regions corresponding to the vibrations of the methyl and tert-butyl groups. documentsdelivered.comnih.gov
Molecular Dynamics Simulations for Understanding Molecular Behavior
Molecular dynamics (MD) simulations act as a computational lens, allowing for the observation of a molecule's dynamic nature over time. These simulations are especially valuable for comprehending how this compound interacts with its surroundings and explores various conformations.
Solvent Effects and Intermolecular Interactions
The influence of different solvents on this compound can be effectively investigated through MD simulations. nih.gov These simulations can model the specific interactions between the molecule and the surrounding solvent, providing details on solvation shells and preferred orientations. For a largely nonpolar molecule such as this, interactions in nonpolar solvents are primarily governed by van der Waals forces. In more polar environments, the phenolic hydroxyl group can engage in hydrogen bonding, although this is sterically hindered by the large tert-butyl groups. MD simulations can quantify the dynamics and strength of these interactions. documentsdelivered.com The deuteration of the tert-butyl and methyl groups in this compound is predicted to have a negligible effect on its intermolecular interactions, which are mainly controlled by electronic factors. iupac.org
Conformational Analysis and Energy Landscape Mapping
This compound has several rotatable bonds, chiefly within the tert-butyl and methyl groups. MD simulations are employed to investigate the molecule's accessible conformations and to map its potential energy landscape. This process identifies stable conformers and the energy barriers separating them. A key conformational aspect is the rotation of the tert-butyl groups, which is likely restricted due to steric hindrance. By simulating the molecule's movements, the preferred orientations of these groups and the timing of their motions can be established. nih.gov The substitution with deuterium slightly increases the mass of these groups, which may subtly modify the dynamics of conformational transitions, a phenomenon that can be explored through detailed MD simulations.
Theoretical Modeling of Kinetic Isotope Effects
Kinetic isotope effects (KIEs) refer to the change in the rate of a chemical reaction when an atom in a reactant is substituted with one of its isotopes. Theoretical modeling is a primary method for predicting and understanding these effects. For reactions involving this compound, deuterating the methyl and tert-butyl groups would lead to secondary kinetic isotope effects. These arise from alterations in the molecule's vibrational frequencies between the reactant and the transition state. If a C-D bond is not broken in the rate-determining step, the impact on the reaction rate is generally small. Theoretical calculations, such as those based on transition state theory, can forecast the magnitude of these secondary KIEs by computing the vibrational frequencies of both the reactant and the transition state. ustc.edu.cn For example, in reactions where a hydrogen atom is abstracted from the phenolic hydroxyl group, the deuteration at the C4-methyl and tert-butyl positions would result in a secondary KIE that can be accurately modeled. nih.govustc.edu.cn These calculations offer significant insights into the reaction mechanism and the structure of the transition state. nih.govcdnsciencepub.com
Concluding Remarks and Future Research Directions
Synthesis of Key Findings and Contributions to Chemical Research
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is the fully deuterated isotopologue of Butylated Hydroxytoluene (BHT), a widely utilized synthetic phenolic antioxidant. chemimpex.comebi.ac.uksigmaaldrich.com The primary contribution of this deuterated form lies in its application as a powerful tool in mechanistic and metabolic studies. clearsynth.com By replacing hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), researchers can leverage the kinetic isotope effect to investigate reaction pathways and rates of metabolism. researchgate.net
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in chemical reactions. This property makes this compound an invaluable internal standard and tracer in mass spectrometry-based quantitative analyses. rsc.orgacs.org It allows for the precise tracking of BHT's fate in complex biological matrices, helping to elucidate its antioxidant mechanisms, metabolic pathways, and the formation of derivatives. clearsynth.commerckmillipore.com Its use helps to differentiate between the administered compound and its metabolites from endogenous molecules, thereby improving the accuracy of research into oxidative stress and its mitigation. rsc.org
Emerging Methodologies for Deuterated Compound Synthesis and Analysis
The synthesis and analysis of deuterated compounds are continually evolving, driven by the demand for higher efficiency, selectivity, and purity. While traditional methods often involve multi-step syntheses from deuterated precursors, modern strategies are focused on more direct and sophisticated approaches. researchgate.net
Synthesis: A prominent emerging technique is the Hydrogen Isotope Exchange (HIE) , which allows for the direct replacement of hydrogen with deuterium in a molecule at a late stage of synthesis. researchgate.netacs.org This method is particularly valuable for complex molecules and is often facilitated by metal catalysts. researchgate.net Another significant advancement is the use of flow chemistry , which employs microreactors to enable rapid, controlled, and scalable synthesis of deuterated compounds under high-temperature and high-pressure conditions, improving reaction efficiency. researchgate.net
Analysis: For the analysis and quality control of deuterated compounds, a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy has become a standard strategy. rsc.orgnih.gov HR-MS is used to determine the isotopic enrichment and purity, while NMR spectroscopy confirms the precise location of the deuterium atoms within the molecular structure and verifies its integrity. rsc.orgmdpi.com
Interactive Table: Comparison of Modern Deuteration Methodologies
| Methodology | Principle | Key Advantages | Analytical Verification |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a substrate, often using a catalyst. researchgate.netacs.org | Late-stage functionalization, high selectivity, useful for complex molecules. researchgate.netacs.org | NMR for positional integrity, HR-MS for isotopic purity. rsc.orgnih.gov |
| Flow Chemistry Synthesis | Continuous reaction in a microreactor system under controlled conditions. researchgate.net | High throughput, enhanced safety, superior thermal efficiency, and automation potential. researchgate.net | HR-MS for enrichment, NMR for structural confirmation. rsc.org |
| Photocatalytic Deuteration | Uses visible light to initiate the deuteration process. researchgate.net | Mild reaction conditions, good site selectivity, uses inexpensive deuterium sources. researchgate.net | Spectroscopic methods (NMR, MS) to confirm deuteration levels and sites. mdpi.com |
Prospective Research Avenues and Unexplored Applications of this compound
The unique properties of this compound open up several avenues for future research and novel applications, primarily leveraging its function as a stable isotopic tracer and its modified physicochemical properties.
Advanced Materials Science : The non-deuterated BHT is widely used as a stabilizer to prevent thermal degradation in polymers like plastics and rubber. chemimpex.comsigmaaldrich.com The deuterated analogue, this compound, could be employed in research to study the degradation mechanisms of these materials with greater precision. Understanding the kinetic isotope effect on polymer aging could lead to the design of more durable and long-lasting materials for various industrial applications. acs.org
Biomedical and Pharmaceutical Research : The field of deuterated drugs is expanding, with several compounds demonstrating improved metabolic profiles and extended half-lives in the body. mdpi.comnih.gov While this compound is not a therapeutic agent itself, it serves as a crucial research tool. Future studies could use it to investigate the metabolic pathways of phenolic antioxidants, which are relevant to a variety of health conditions. Its application can help in designing new deuterated drugs by providing a clearer understanding of how deuteration affects absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgnih.gov
Mechanistic Studies in Cell Biology : BHT has been shown to influence cellular processes such as inhibiting lipid peroxidation. sigmaaldrich.com Future research could utilize this compound to conduct highly detailed mechanistic studies. By tracing the molecule and its metabolites within cells, scientists could gain deeper insights into the specific interactions and effects of phenolic antioxidants on cellular structures and signaling pathways, contributing to our understanding of aging and disease at a molecular level. ebi.ac.uk
Q & A
Basic Research Questions
Q. How should 2,6-Di-tert-butyl-4-methylphenol-D24 be handled and stored to ensure sample integrity in analytical workflows?
- Methodological Answer : Store the compound at 0–6°C to prevent degradation, as indicated by its cold-chain requirements . For transport, maintain the same temperature range to preserve stability. Use inert vials to avoid adsorption, and aliquot the compound to minimize repeated freeze-thaw cycles. These practices are critical for maintaining consistency in GC-MS or LC-MS analyses, where degradation products could interfere with quantification .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Use GC-MS with electron impact (EI) ionization in selected ion monitoring (SIM) mode. Monitor fragmentation ions specific to the compound (e.g., m/z 220.34 for the parent ion) and its deuterated internal standard (e.g., m/z 256.47) to correct for extraction or instrumental variability. For LC-based methods, pair with ¹³C-labeled analogs (e.g., ¹³C₁₂-bisphenol-A) to account for matrix effects . Validate the method using precision (<10% RSD), accuracy (80–120% recovery), and linearity (R² > 0.99) criteria .
Q. How is the purity of deuterated this compound validated in research settings?
- Methodological Answer : Verify purity (>98 atom% D) via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. For isotopic enrichment, use high-resolution MS to confirm the absence of non-deuterated analogs. Cross-check with supplier certificates of analysis (CoA), ensuring batch-specific data aligns with experimental needs .
Advanced Research Questions
Q. How does deuterium substitution in this compound affect its reactivity and detection limits compared to the non-deuterated form?
- Methodological Answer : Deuterium substitution reduces metabolic degradation in biological matrices due to the kinetic isotope effect, enhancing stability in long-term studies. In GC-MS, the higher molecular weight (256.47 vs. 220.34) shifts retention times, improving chromatographic resolution. However, ensure the deuterated form does not co-elute with endogenous compounds by optimizing column parameters (e.g., DB-5MS for polar analytes) .
Q. What strategies resolve contradictions in recovery rates during extraction of this compound from polymeric materials?
- Methodological Answer : If recovery rates vary (>±15%), conduct spike-and-recovery experiments with isotopically labeled internal standards added prior to liquid-liquid extraction (LLE). Assess potential matrix effects by comparing calibration curves in solvent vs. matrix-matched samples. For low recoveries, optimize LLE solvents (e.g., dichloromethane for non-polar matrices) or switch to solid-phase microextraction (SPME) .
Q. How do structural analogs of this compound (e.g., 4,6-di-tert-butyl-2-methylphenol) interfere with its quantification, and how can this be mitigated?
- Methodological Answer : Structural analogs may co-elute or share fragmentation ions. Use tandem MS (MS/MS) to isolate unique product ions (e.g., m/z 177 for this compound vs. m/z 191 for 4,6-di-tert-butyl-2-methylphenol). Alternatively, employ orthogonal methods like LC-UV/Vis with a C18 column, where analogs exhibit distinct λmax values (e.g., 280 nm vs. 265 nm) .
Q. What are the implications of using this compound as an internal standard for environmental analysis of phenolic antioxidants?
- Methodological Answer : The deuterated form minimizes ion suppression in electrospray ionization (ESI)-LC-MS by eluting slightly earlier than non-deuterated analogs. However, validate its performance against alternative IS (e.g., ¹³C-labeled BHT) in multi-analyte panels. For environmental samples, account for background levels of non-deuterated BHT using blank subtraction .
Data Interpretation and Validation
Q. How should researchers address batch-to-batch variability in deuterated this compound?
- Methodological Answer : Request batch-specific CoAs from suppliers, verifying isotopic enrichment via high-resolution MS. For critical studies, blend multiple batches or synthesize in-house using established deuteration protocols (e.g., catalytic exchange with D₂O). Include batch identifiers in metadata to trace variability .
Q. What statistical approaches validate the reproducibility of this compound quantification across laboratories?
- Methodological Answer : Perform inter-laboratory studies using standardized protocols (e.g., ISO 5725). Apply robust regression to harmonize data, and use principal component analysis (PCA) to identify outlier labs. Report expanded uncertainties (e.g., k=2 for 95% confidence) to align with metrological guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
